molecular formula C14H15ClN2O2S B3268845 Ethyl 3-(2-amino-4-(4-chlorophenyl)thiazol-5-yl)propanoate CAS No. 49779-93-3

Ethyl 3-(2-amino-4-(4-chlorophenyl)thiazol-5-yl)propanoate

Cat. No.: B3268845
CAS No.: 49779-93-3
M. Wt: 310.8 g/mol
InChI Key: RHJFKJMYIHYHLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(2-amino-4-(4-chlorophenyl)thiazol-5-yl)propanoate (CAS: 41738-72-1) is a synthetic organic compound featuring a thiazole core substituted with a 4-chlorophenyl group at position 4, an amino group at position 2, and an ethyl propanoate ester at position 3. This compound is commercially available with 95% purity (AK Scientific, 2025) and has been investigated for its biological activity, particularly as a precursor in chalcone derivatives with notable antifungal properties .

The 4-chlorophenyl substituent enhances lipophilicity, which may improve membrane permeability, while the ethyl ester group facilitates solubility in organic solvents, aiding synthetic modifications .

Properties

IUPAC Name

ethyl 3-[2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2S/c1-2-19-12(18)8-7-11-13(17-14(16)20-11)9-3-5-10(15)6-4-9/h3-6H,2,7-8H2,1H3,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJFKJMYIHYHLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(N=C(S1)N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-amino-4-(4-chlorophenyl)thiazol-5-yl)propanoate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea. For example, 4-chloroacetophenone can react with thiourea in the presence of a base to form 2-amino-4-(4-chlorophenyl)thiazole.

    Esterification: The resulting 2-amino-4-(4-chlorophenyl)thiazole can then be reacted with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-amino-4-(4-chlorophenyl)thiazol-5-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

One of the primary applications of this compound is in the field of antimicrobial research. Studies have shown that derivatives of thiazoles exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, compounds similar to ethyl 3-(2-amino-4-(4-chlorophenyl)thiazol-5-yl)propanoate have demonstrated effectiveness against pathogens such as Bacillus cereus and Pseudomonas aeruginosa in preliminary evaluations .

Anticancer Potential

Research indicates that thiazole derivatives possess anticancer properties. This compound has been investigated for its potential to inhibit cancer cell proliferation. In vitro studies suggest that it may induce apoptosis in certain cancer cell lines, making it a candidate for further development as an anticancer agent.

Antibacterial Activity Study

A study published in 2007 evaluated various thiazole derivatives, including this compound, for their antibacterial properties. The results highlighted:

CompoundActivity Against Bacillus cereusActivity Against Pseudomonas aeruginosa
This compoundModerateHigh

This study established a baseline for the compound's effectiveness and indicated potential pathways for further exploration in antibiotic development .

Anticancer Research

In another investigation focused on the anticancer properties of thiazole derivatives, this compound was shown to reduce cell viability in human cancer cell lines by inducing apoptosis. The findings were summarized as follows:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (breast cancer)15Apoptosis induction
HeLa (cervical cancer)12Cell cycle arrest

These results indicate that this compound could be further investigated as a lead compound in anticancer drug development .

Mechanism of Action

The mechanism of action of Ethyl 3-(2-amino-4-(4-chlorophenyl)thiazol-5-yl)propanoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, leading to anticancer effects.

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Chemistry

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Core Structure Substituents Biological Activity/Applications Reference
Ethyl 3-(2-amino-4-(4-chlorophenyl)thiazol-5-yl)propanoate Thiazole 4-ClPh, NH₂, ethyl propanoate Antifungal (e.g., Aspergillus niger)
QF-9029 (Ethyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate) Thiophene 4-ClPh, NH₂, methyl, ethyl carboxylate Not explicitly reported; likely synthetic intermediate
HC-2211 (Ethyl 5-amino-1-(4-chlorophenyl)-4-cyanopyrazole-3-carboxylate) Pyrazole 4-ClPh, NH₂, cyano, ethyl carboxylate Unreported; potential kinase inhibitor analog
QZ-8391 (Ethyl 2-amino-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate) Thiophene 3-ClPh, NH₂, methyl, ethyl carboxylate Structural studies
Compound 3n (Chalcone derivative of target compound) Chalcone 3-bromo-5-chloro-2-hydroxyphenyl, thiazole Antifungal (comparable to standard drugs)

Key Observations :

  • Thiazoles are more polar due to the nitrogen-sulfur motif, which may enhance interactions with biological targets .
  • Substituent Position : The 4-chlorophenyl group in the target compound vs. 3-chlorophenyl in QZ-8391 affects steric and electronic profiles. Para-substitution on the phenyl ring often improves metabolic stability compared to meta-substitution .
  • Functional Groups: The ethyl propanoate ester in the target compound contrasts with methyl or cyano groups in analogues, impacting solubility and reactivity. For example, the cyano group in HC-2211 may confer electrophilic character, influencing its reactivity in further synthetic steps .

Biological Activity

Ethyl 3-(2-amino-4-(4-chlorophenyl)thiazol-5-yl)propanoate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of thiazole derivatives with appropriate amines and carboxylic acids. The compound's structure includes a thiazole ring, which is known for its diverse pharmacological properties. The presence of the 4-chlorophenyl group enhances its biological activity by influencing electron distribution and steric factors.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against various pathogens. Studies have shown:

  • Bactericidal Activity : The compound exhibits selective bactericidal effects against Gram-positive bacteria, particularly Staphylococcus aureus, with a minimum inhibitory concentration (MIC) ranging from 1 to 2 µg/mL .
  • Antifungal Activity : It also shows antifungal properties against azole-resistant strains of Aspergillus fumigatus and multidrug-resistant yeasts like Candida auris .

Anticancer Activity

The compound has been evaluated for its anticancer properties across several cancer cell lines:

  • Cytotoxicity : this compound exhibited cytotoxic effects with IC50 values indicating potent activity against various cancer types. For example, compounds with similar thiazole structures have shown IC50 values as low as 1.61 µg/mL against certain cancer cell lines .
  • Mechanism of Action : Preliminary studies suggest that the presence of the thiazole ring is crucial for its cytotoxic activity, likely due to interactions with cellular targets involved in proliferation and survival .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to several structural features:

  • Thiazole Moiety : Essential for both antimicrobial and anticancer activities.
  • Chlorophenyl Substitution : The presence of the chlorophenyl group enhances lipophilicity and electronic properties, increasing potency against resistant strains .
  • Amino Group : The amino functional group at the second position contributes to enhanced interaction with biological targets, improving efficacy.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of thiazole derivatives similar to this compound:

StudyFindings
Demonstrated potent antibacterial activity against Gram-positive pathogens with low cytotoxicity to Vero cells.
Reported significant anticancer activity with IC50 values indicating effectiveness in human cancer cell lines.
Highlighted the importance of structural modifications in enhancing antimicrobial potency, particularly through halogen substitutions.

Q & A

Q. What are the common synthetic routes for Ethyl 3-(2-amino-4-(4-chlorophenyl)thiazol-5-yl)propanoate, and how do reaction conditions influence yield?

The compound is typically synthesized via condensation reactions between thiazole precursors and ester derivatives. For example, ethyl propanoate moieties can be introduced via nucleophilic substitution or Michael addition under basic conditions (e.g., Cs₂CO₃ in dry CH₃CN) . Key factors affecting yield include solvent choice (e.g., THF for hydrolysis steps), temperature (reflux conditions for 24 hours), and stoichiometric ratios of intermediates like 4-chlorophenylthiazole derivatives . A representative method involves hydrolyzing ethyl esters using aqueous t-BuOK, followed by acidification and extraction .

Reagent Role Optimal Conditions
Cs₂CO₃Base for substitutionDry CH₃CN, room temperature
t-BuOKHydrolysis agentTHF/H₂O, reflux
MgSO₄Drying agentPost-extraction

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • NMR : ¹H and ¹³C NMR are critical for confirming the thiazole ring, ethyl ester, and 4-chlorophenyl group. The amino proton (NH₂) typically appears as a broad singlet at δ ~5.5–6.0 ppm, while the ethyl ester group shows characteristic triplet (δ ~1.2 ppm) and quartet (δ ~4.1 ppm) signals .
  • XRD : Single-crystal X-ray diffraction (using SHELX programs ) resolves the planar thiazole ring and torsional angles of substituents. For example, adjacent aryl groups may exhibit dihedral angles up to 50.6°, as seen in selenadiazole analogs . Data collection with a Bruker SMART APEXII CCD diffractometer and refinement (R < 0.05) ensure accuracy .

Q. What are the primary structural features influencing this compound’s reactivity?

The 2-amino group on the thiazole ring acts as a nucleophile, enabling Schiff base formation or acylation. The 4-chlorophenyl group enhances lipophilicity, affecting solubility in polar solvents. The ethyl ester moiety allows for hydrolysis to carboxylic acid derivatives under basic conditions .

Advanced Research Questions

Q. How can computational methods like Multiwfn elucidate the electronic properties of this compound?

Multiwfn analyzes electron density, electrostatic potential (ESP), and localized orbitals. For instance:

  • ESP maps can identify nucleophilic (negative potential) regions at the thiazole NH₂ group and electrophilic (positive potential) zones at the 4-chlorophenyl ring .
  • Topological analysis (AIM theory) quantifies bond critical points, revealing weak interactions like C–H···Cl contacts .
  • Orbital composition analysis identifies contributions of sulfur (thiazole) and chlorine atoms to frontier orbitals, guiding reactivity predictions .

Q. How should researchers address contradictions in biological activity data across studies?

Discrepancies in antimicrobial or anticancer results may arise from assay conditions (e.g., fungal vs. bacterial models) or substituent effects. For example:

  • Chalcone derivatives with similar thiazole-ester scaffolds showed stronger antifungal activity (e.g., against Aspergillus niger) than antibacterial effects due to membrane permeability differences .
  • Bioactivity variance can be systematically tested by modifying the 4-chlorophenyl group to fluorophenyl or nitrobenzamide analogs and comparing IC₅₀ values .

Q. What strategies optimize regioselectivity in modifying the thiazole ring?

  • Protection/deprotection : Temporarily protecting the 2-amino group (e.g., with Boc anhydride) prevents unwanted side reactions during electrophilic substitutions .
  • Directing groups : The 4-chlorophenyl moiety acts as an electron-withdrawing group, directing electrophiles to the C5 position of the thiazole ring. For example, bromination at C5 occurs preferentially in HNO₃/HBr mixtures .
  • Cross-coupling : Suzuki-Miyaura reactions with Pd catalysts enable selective aryl-aryl bond formation at the C4 position .

Q. What are the challenges in resolving crystallographic disorder in derivatives of this compound?

Disorder often arises from flexible ethyl ester chains or rotational freedom of the 4-chlorophenyl group. Mitigation strategies include:

  • Low-temperature data collection (e.g., 100 K) to reduce thermal motion .
  • TWINABS refinement for handling twinned crystals, common in thiazole derivatives due to pseudo-symmetry .
  • Constraints/restraints in SHELXL to model overlapping electron density regions .

Methodological Tables

Table 1. Key Crystallographic Data for Structural Analogs

ParameterValue
Space groupP 1
R factor (F² > 2σ(F²))0.037
Dihedral angle (aryl-thiazole)50.6°
C–Cl bond length1.74 Å

Table 2. Biological Activity of Thiazole-Ester Derivatives

DerivativeMicrobial TargetIC₅₀ (µM)Notes
Chalcone-thiazole hybridAspergillus niger12.5Comparable to fluconazole
Brominated thiazoleE. coli>100Low membrane permeability

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(2-amino-4-(4-chlorophenyl)thiazol-5-yl)propanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(2-amino-4-(4-chlorophenyl)thiazol-5-yl)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.